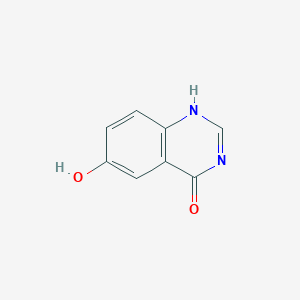

6-hydroxy-1H-quinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-5-1-2-7-6(3-5)8(12)10-4-9-7/h1-4,11H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRNXXLTDWMENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Hydroxy 1h Quinazolin 4 One and Its Derivatives

Established and Emerging Synthetic Routes to the Quinazolinone Framework

The synthesis of the fundamental quinazolin-4-one structure can be achieved through a variety of chemical transformations, ranging from classical cyclocondensation reactions to modern multi-component and electrochemical strategies.

Multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the rapid assembly of complex molecular architectures like the quinazolinone scaffold from simple, readily available precursors in a single synthetic operation. mdpi.com These reactions offer advantages in terms of cost-effectiveness, reduced waste, and operational simplicity. mdpi.com

One notable MCR approach involves a copper-catalyzed reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes, which provides an oxidant-free pathway to phenolic quinazolin-4(3H)-ones. nih.gov Another strategy utilizes a palladium-catalyzed three-component reaction involving 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, which demonstrates good tolerance for various substituents and affords 2-arylquinazolin-4(3H)-ones in moderate to excellent yields. mdpi.com A two-step protocol based on an ammonia-Ugi four-component reaction (Ugi-4CR) followed by a palladium-catalyzed annulation has also been developed for the rapid synthesis of diverse polycyclic quinazolinones. acs.org

Cyclocondensation reactions represent a more traditional yet reliable method for constructing the quinazolinone ring system. A common approach involves the condensation of anthranilic acid derivatives with various reagents. For instance, the condensation of anthranilic acid with formamide (B127407) is a foundational step in a three-step synthesis of 6-substituted quinazolin-4-ones. nuu.uz

More complex variations include the thermal cyclocondensation of 2-(pent-4-enamido)benzamides, prepared from the acylation of anthranilamides, to yield 2-substituted quinazolin-4(3H)-ones. nih.gov Reductive cyclocondensation of 2-nitrobenzamides with ketones or ketocarboxylic acids using reagents like SnCl₂·H₂O or Fe/CH₃COOH also provides a viable route to the quinazolinone core. beilstein-journals.org

Oxidative cyclization methods offer an alternative pathway where the final ring-closing step is facilitated by an oxidizing agent. A notable example is the PIFA [bis(trifluoroacetoxy)iodobenzene]-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. nih.govbeilstein-journals.org This reaction proceeds with high regioselectivity to form functionalized pyrrolo[1,2-a]quinazolin-5(1H)-ones, which are close structural analogs of naturally occurring alkaloids. beilstein-journals.orgbeilstein-journals.org The reaction is typically performed in 2,2,2-trifluoroethanol (B45653) (TFE) at 0 °C. beilstein-journals.org

Another approach involves the metal-free, iodine-catalyzed reaction of o-aminobenzamide with alkenes or alkynes to synthesize quinazolinones through an oxidation-annulation process. mdpi.com

Electrosynthesis has gained traction as a sustainable and scalable method for chemical synthesis. A simple and direct electrochemical protocol provides access to N-hydroxy- and N-oxy-quinazolin-4-ones from readily available nitro precursors. researchgate.netnih.govrsc.org This method is characterized by mild reaction conditions, the use of inexpensive and reusable carbon-based electrodes, and a constant current setup in an undivided electrochemical cell. nih.govrsc.org

The reaction employs a cathodic reduction sequence where a nitro group is selectively reduced to a hydroxylamine (B1172632), which then undergoes a rapid acid-catalyzed cyclization. researchgate.netnih.gov Sulfuric acid serves a dual role as both a supporting electrolyte and the catalyst for the cyclization step. nih.govrsc.orgdocumentsdelivered.com This protocol has demonstrated broad applicability with 27 different derivatives synthesized in yields up to 92% and has been successfully scaled up for gram-scale electrolysis, highlighting its preparative relevance. researchgate.netnih.gov

| Derivative | Substituent | Isolated Yield (%) |

|---|---|---|

| 6j | 6-Fluoro | 85 |

| 6k | 6-Chloro | 81 |

| 6l | 6-Bromo | 76 |

| 6m | 6-Iodo | 50 |

| 6o | 6-Methyl | 92 |

| 6n | 6-Trifluoromethyl | 73 |

Regioselective Functionalization and Derivatization of the 6-Hydroxy-1H-Quinazolin-4-one Nucleus

Direct functionalization of the quinazolinone core is crucial for creating derivatives with tailored properties. Achieving regioselectivity, particularly at the 6-position, is a key synthetic challenge. A well-established method for introducing functionality at this position involves electrophilic aromatic substitution on the parent 3(H)-quinazolin-4-one ring.

A prime example is the nitration of 3(H)-quinazolin-4-one using a nitrating mixture of nitric acid and sulfuric acid. nuu.uz Due to the electronic properties of the heterocyclic system, the electrophilic nitronium cation preferentially attacks the 6-position, which has a high negative charge value, leading to the formation of 6-nitro-3(H)-quinazolin-4-one in high yield. nuu.uzresearchgate.net

This 6-nitro derivative serves as a versatile intermediate for further functionalization. nuu.uz For instance, the nitro group can be selectively reduced to an amino group using reducing agents like tin(II) chloride dihydrate (SnCl₂·2H₂O), yielding 6-amino-3(H)-quinazolin-4-one. nuu.uzresearchgate.net The advantage of this reagent is its ability to reduce the nitro group without affecting other functional groups in the aromatic ring. nuu.uz The resulting 6-amino group can then be further derivatized, for example, through acylation reactions with acetic or propionic acid to form the corresponding 6-acylamino derivatives. nuu.uz This three-step sequence (nitration, reduction, acylation) provides a reliable and regioselective pathway to a variety of 6-substituted quinazolin-4-one derivatives. nuu.uzresearchgate.net

| Step | Reaction | Product | Yield (%) |

|---|---|---|---|

| 1 | Nitration of 3(H)-quinazolin-4-one | 6-Nitro-3(H)-quinazolin-4-one | 87.4 |

| 2 | Reduction of 6-nitro derivative | 6-Amino-3(H)-quinazolin-4-one | 82.6 |

| 3 | Acylation of 6-amino derivative | N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide | 85.0 |

Mechanistic Elucidation of Novel Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing conditions and expanding the scope of synthetic methodologies.

In the electrosynthesis of 1-hydroxy-quinazolin-4-ones , mechanistic studies based on cyclic voltammetry have been crucial. nih.gov These studies indicate that the reaction begins with the reduction of the nitro group on the cathode. This process appears as a single, broad, irreversible wave, corresponding to a 4e⁻/4H⁺ reduction directly to the hydroxylamine intermediate. nih.gov The irreversibility of this step suggests that the subsequent cyclization is a fast process, as no corresponding oxidative wave is observed. nih.gov

For the PIFA-initiated oxidative cyclization , a plausible mechanism involves the activation of the alkene in the 2-(3-butenyl)quinazolin-4-one substrate by the hypervalent iodine reagent. nih.govbeilstein-journals.orgbeilstein-journals.org This is followed by an intramolecular nucleophilic attack from one of the quinazolinone nitrogen atoms onto the activated double bond. This cyclization proceeds with high regioselectivity as a 5-exo-trig process, ultimately leading to the formation of a functionalized pyrrolo[1,2-a]quinazolin-5(1H)-one after rearrangement and hydrolysis. nih.govbeilstein-journals.org

The mechanism for the regioselective nitration at the 6-position of the 3(H)-quinazolin-4-one ring follows the principles of electrophilic aromatic substitution. The nitronium cation (NO₂⁺), generated from the mixture of nitric and sulfuric acids, acts as the electrophile. nuu.uzresearchgate.net It attacks the electron-rich benzene (B151609) portion of the quinazolinone ring, specifically at the C-6 position, to form a resonance-stabilized carbocation intermediate (a σ-complex). nuu.uzresearchgate.net Subsequent loss of a proton re-establishes the aromaticity and yields the 6-nitro product. nuu.uzresearchgate.net

Spectroscopic Characterization for Structural Confirmation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

For a comprehensive analysis, the following table outlines the anticipated proton and carbon chemical shifts for 6-hydroxy-1H-quinazolin-4-one. These predictions are based on established substituent effects and data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-hydroxy-1H-quinazolin-4-one

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~8.1-8.3 (s) | ~145-147 |

| C4 | - | ~163-165 (C=O) |

| C5 | ~7.5-7.7 (d) | ~115-117 |

| C6 | - | ~155-157 (C-OH) |

| C7 | ~7.2-7.4 (dd) | ~125-127 |

| C8 | ~7.6-7.8 (d) | ~127-129 |

| C8a | - | ~148-150 |

| C4a | - | ~120-122 |

| N1-H | ~12.0-12.5 (br s) | - |

| N3-H | Implicit in tautomer | - |

| 6-OH | ~9.5-10.5 (br s) | - |

Note: Predicted values are based on general principles and data from similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. The IR spectrum of 6-hydroxy-1H-quinazolin-4-one is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Expected Infrared (IR) Absorption Frequencies for 6-hydroxy-1H-quinazolin-4-one

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200-3600 | Broad |

| N-H stretch (amide) | 3100-3500 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=O stretch (amide, quinazolone) | 1650-1690 | Strong |

| C=N stretch (quinazoline ring) | 1610-1640 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| C-O stretch (phenolic) | 1200-1260 | Strong |

The presence of a strong, broad band in the 3200-3600 cm⁻¹ region would be indicative of the hydroxyl group, while a strong absorption around 1650-1690 cm⁻¹ would confirm the carbonyl group of the quinazolinone ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight of a compound, which in turn allows for the validation of its molecular formula. For 6-hydroxy-1H-quinazolin-4-one, with a chemical formula of C₈H₆N₂O₂, the expected exact mass can be calculated.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 6-hydroxy-1H-quinazolin-4-one

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 163.05020 |

| [M+Na]⁺ | 185.03214 |

| [M-H]⁻ | 161.03564 |

Experimental HRMS data that closely matches these calculated values would provide strong evidence for the elemental composition of the synthesized molecule.

Application of Spectroscopic Data in Reaction Outcome Verification and Structural Assignments

The collective data from NMR, IR, and HRMS, ideally corroborated by X-ray crystallography, provides a comprehensive and definitive characterization of 6-hydroxy-1H-quinazolin-4-one. In a synthetic context, these spectroscopic techniques are essential for verifying the outcome of a chemical reaction. For instance, the disappearance of signals corresponding to starting materials and the appearance of new signals consistent with the product in the NMR spectra would confirm a successful transformation. Similarly, changes in the IR spectrum, such as the appearance of a characteristic C=O stretch, would indicate the formation of the quinazolinone ring. HRMS serves as a final check on the elemental composition. The congruence of data from all these techniques allows for unequivocal structural assignment, ensuring the identity and purity of the synthesized 6-hydroxy-1H-quinazolin-4-one.

Computational and Theoretical Investigations of 6 Hydroxy 1h Quinazolin 4 One Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of quinazolinone derivatives. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G* or 6-311++G(d,p), are employed to optimize the ground-state geometries of these molecules. From these optimized structures, a variety of electronic properties and reactivity descriptors can be calculated to understand the molecule's behavior.

HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital most capable of donating electrons in a reaction, while the LUMO is the most capable of accepting electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more polarizable and has a higher chemical reactivity and lower kinetic stability; such molecules are often termed "soft". This energy gap is instrumental in predicting the strength and stability of molecules. DFT calculations have shown that for certain quinazolinone derivatives, intramolecular charge transfer occurs from the HOMO to the LUMO. The Egap can be calculated using the energies of the HOMO and LUMO as follows: Egap = ELUMO - EHOMO.

| Quinazolinone Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) |

|---|---|---|---|

| Analogue A | -6.21 | -1.89 | 4.32 |

| Analogue B | -5.98 | -2.15 | 3.83 |

| Analogue C | -6.45 | -1.75 | 4.70 |

This table presents hypothetical data for illustrative purposes based on typical values found in computational studies of quinazolinone derivatives.

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These often correspond to the locations of lone pair electrons on heteroatoms like oxygen or nitrogen. Blue areas signify regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of intermediate or near-zero potential. By analyzing the MEP map of 6-hydroxy-1H-quinazolin-4-one analogues, researchers can identify the most likely sites for intermolecular interactions and chemical reactions.

Chemical Hardness, Softness, Electronegativity, and Electrophilicity Indices

Global reactivity descriptors derived from the energies of the HOMO and LUMO provide quantitative measures of a molecule's stability and reactivity. These descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω).

Electronegativity (χ) represents a molecule's ability to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η) quantifies the resistance of a molecule to a change in its electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap.

Chemical Softness (S) is the reciprocal of hardness and indicates the molecule's polarizability.

Electrophilicity Index (ω) measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

These parameters can be calculated using the following equations, where I is the ionization potential (-EHOMO) and A is the electron affinity (-ELUMO):

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (-(I+A)/2).

| Quinazolinone Analogue | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| Analogue A | 4.05 | 2.16 | 0.231 | 3.79 |

| Analogue B | 4.07 | 1.92 | 0.260 | 4.31 |

| Analogue C | 4.10 | 2.35 | 0.213 | 3.58 |

This table presents hypothetical data for illustrative purposes based on typical values found in computational studies of quinazolinone derivatives.

Quantum Chemical Approaches to Reaction Mechanism Elucidation

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions involving quinazolinone derivatives. These computational approaches allow for the detailed study of reaction pathways, including the identification of intermediates and transition states.

Transition State Analysis and Activation Energy Calculations

Understanding a chemical reaction requires characterizing its transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the reaction rate.

Computational chemists use various algorithms to locate the TS geometry. DFT calculations can then be used to determine the energies of the reactants, transition states, and products. This allows for the calculation of the activation energy, providing insight into the feasibility and kinetics of a proposed reaction pathway. For instance, in the synthesis of quinazolinone derivatives, DFT calculations have been used to compare different potential reaction pathways, confirming that the pathway with the lower activation energy is experimentally preferred. These calculations can model reaction profiles to reproduce experimental observations, such as negative activation energies in certain complex reactions.

Intrinsic Reaction Coordinate (IRC) Studies

Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located TS correctly connects the reactants and products. An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. This traces the reaction pathway from the TS to the corresponding reactant and product energy minima, verifying the proposed mechanism and ensuring that the identified transition state is the correct one for the reaction under investigation.

Regioselectivity Predictions in Cycloaddition Reactions

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the outcomes of complex organic reactions such as cycloadditions. escholarship.org These reactions are crucial for constructing fused heterocyclic systems, but can often result in multiple isomeric products.

Research into the cycloadditions of quinazolinone-derived intermediates has demonstrated the utility of computational predictions. For instance, in reactions involving quinazolinone-derived zwitterions with dipolarophiles, computational models can elucidate the reaction pathway and predict the most likely regioisomeric product. nih.gov Studies on related heterocyclic systems, like indolynes, have successfully used DFT calculations to predict regioselectivity in their cycloaddition reactions with substituted furans. nih.gov These calculations analyze the activation free energies for different reaction pathways, with the pathway having the lower energy barrier being the favored one. nih.gov The models consider factors such as electronic effects (polarization of the reacting species) and steric hindrance to rationalize why one regioisomer is formed preferentially over another. nih.gov While specific DFT studies on 6-hydroxy-1H-quinazolin-4-one were not prominent in the surveyed literature, the principles from investigations into analogous quinazolinone and aryne cycloadditions are directly applicable. nih.govnih.gov These theoretical approaches allow chemists to predict reaction outcomes, saving significant time and resources in synthetic efforts. escholarship.org

Molecular Modeling and Docking Studies for Ligand-Target Interaction Mechanisms

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as a 6-hydroxy-1H-quinazolin-4-one analogue, binds to a macromolecular target, typically a protein or enzyme. ukaazpublications.com This approach is fundamental in drug design for understanding the mechanism of action and predicting the affinity of a potential drug candidate. ukaazpublications.comnih.gov

The process involves generating a three-dimensional model of the quinazolinone derivative and placing it into the active site of a target protein, whose 3D structure is known. ukaazpublications.com Algorithms then calculate the most likely binding conformation and estimate the strength of the interaction. ukaazpublications.com Numerous studies have applied these methods to various quinazolinone analogues to explore their potential as inhibitors for a range of biological targets, including:

Gamma-aminobutyric acid aminotransferase (GABA-AT) nih.gov

Epidermal Growth Factor Receptor (EGFR) nih.govnih.gov

Matrix metalloproteinase-13 (MMP-13) nih.gov

Poly(ADP-ribose) polymerase (PARP) mdpi.comnih.gov

Cyclin-dependent kinase 2 (CDK2)/Cyclin A mdpi.com

These studies use software like AutoDock, GOLD, and MOE to simulate the interaction, providing a detailed view of the ligand-receptor complex at an atomic level. nih.govmdpi.commdpi.com By understanding these interactions, researchers can rationally modify the ligand's structure to improve its binding and, consequently, its biological activity. nih.gov

Binding Affinity Predictions and Interaction Modes with Protein Active Sites

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the stability of the ligand-protein complex. nih.govnih.gov A lower binding energy generally indicates a more stable complex and potentially higher inhibitory activity. tandfonline.com For example, docking studies of quinazolinonyl analogues against GABA-AT revealed a top-scoring compound with a binding affinity of -9.5 kcal/mol. nih.govresearchgate.net Similarly, novel quinazolinone Schiff base derivatives showed dock scores ranging from -5.96 to -8.58 kcal/mol against the DNA gyrase enzyme. nih.gov

Beyond a simple score, these studies provide crucial details about the specific molecular interactions that stabilize the binding. These interactions include:

Hydrogen Bonds: These are critical for specificity and affinity. For instance, quinazolinone derivatives have been shown to form hydrogen bonds with key amino acid residues like Asn46 in the DNA gyrase active site and with Asp239 and Lys241 in other receptors. nih.govnih.gov In studies of PARP inhibitors, a hydrogen bond between a 4-hydroxyquinazoline (B93491) derivative and the residue ASP766 was identified as potentially crucial for its activity. mdpi.comnih.gov

Hydrophobic Interactions: These interactions with nonpolar residues in the active site are essential for binding. nih.gov

Electrostatic and π-Interactions: These include π-π stacking and π-cation interactions, which are common for aromatic systems like the quinazolinone core. nih.govresearchgate.net For example, interactions with residues like His41 have been observed. nih.gov

Molecular dynamics (MD) simulations can be used to further investigate the stability of these predicted binding modes over time, confirming that key interactions, such as crucial hydrogen bonds, are maintained. mdpi.com

| Quinazolinone Analogue Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Anticonvulsant Quinazolinones | GABA-AT | -9.5 | Not specified | Hydrogen bonding, Hydrophobic interactions nih.govresearchgate.net |

| Quinazolinone Schiff Bases | DNA Gyrase | -5.96 to -8.58 | Asn46 | Hydrogen bonding nih.gov |

| C2-Substituted Quinazolinones | NF-κB Pathway Protein | Not specified | Asp239, Lys241, His41 | Hydrogen bonding, π-cation interactions nih.gov |

| 4-Hydroxyquinazoline Derivatives | PARP | Not specified | ASP766 | Hydrogen bonding mdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazolinone analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.govnih.govmdpi.comunar.ac.id

The process involves aligning a set of related molecules (e.g., various quinazolinone derivatives) and calculating different molecular descriptors (e.g., steric, electrostatic, hydrophobic fields). nih.govnih.gov Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a model that relates these descriptors to the observed biological activity (e.g., pIC50). nih.govunar.ac.id

The predictive power of a QSAR model is assessed by several statistical parameters:

R² (Squared Correlation Coefficient): Measures how well the model fits the training data. An R² of 0.934 was reported for a model of quinazolinonyl anticonvulsants. nih.govresearchgate.net

Q² or r²cv (Cross-validated Correlation Coefficient): Assesses the internal predictive ability of the model. A CoMFA model for CDK2/cyclin A inhibitors reported a Q² (r²cv) of 0.747. mdpi.com

R²pred (External Validation Coefficient): Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. Values of 0.72 and 0.839 have been reported in different studies. nih.govnih.gov

Once a statistically robust model is established, it can be used to predict the activity of novel, unsynthesized compounds. nih.govnih.gov Furthermore, the models generate 3D contour maps that visualize regions where certain properties (e.g., steric bulk, positive electrostatic potential) are predicted to increase or decrease biological activity. nih.govmdpi.com These maps provide intuitive design principles, guiding medicinal chemists on where to modify the molecular structure to enhance potency. nih.govfrontiersin.org

| Quinazolinone Analogue Target | QSAR Method | R² | Q² (r²cv) | R²pred |

|---|---|---|---|---|

| GABA-AT Inhibitors | GFA | 0.934 | 0.870 | 0.720 nih.govresearchgate.net |

| MMP-13 Inhibitors | CoMSIA | 0.992 | 0.704 | 0.839 nih.gov |

| EGFR Inhibitors | CoMSIA | 0.895 | 0.599 | 0.681 nih.gov |

| CDK2/Cyclin A Inhibitors | CoMFA | 0.970 | 0.747 | Not Reported mdpi.com |

Structure Activity Relationship Sar Studies for Rational Compound Design

Impact of Substituent Effects on the 6-Hydroxy-1H-Quinazolin-4-one Core

Research on the broader quinazolin-4-one class has provided valuable insights that can be extrapolated to the 6-hydroxy scaffold. For instance, the introduction of electron-donating groups at the 6- and 7-positions of the quinazoline (B50416) core has been shown to increase antiproliferative activity against certain cancer cell lines. mdpi.com This suggests that the 6-hydroxy group is a favorable substituent for this type of biological activity.

Furthermore, the presence of a halogen atom at the 6-position of the quinazoline ring has been demonstrated to enhance anticancer and antimicrobial effects. nih.govnih.gov This indicates that while the 6-hydroxy group can contribute positively, other substituents at this position can also confer potent bioactivity, likely through different mechanisms of interaction. For example, a 6-chloro-substituted quinazolinone has demonstrated better activity in quorum sensing inhibition than its 7-chloro counterpart. nih.gov

Substitutions at other positions of the 6-hydroxy-1H-quinazolin-4-one core also play a pivotal role in determining the pharmacological profile. The nature of the substituent at the 2-position is critical, with various aryl and alkyl groups leading to a wide range of activities. For instance, the presence of a 2-methoxyphenyl group in conjunction with a basic side chain has been associated with significant antiproliferative effects. nih.gov Conversely, demethylation to the corresponding hydroxy analog can lead to a reduction in this activity, highlighting the subtle interplay of steric and electronic factors. nih.gov

The substituent at the 3-position is also a key determinant of biological activity. The introduction of different aromatic rings or heterocyclic moieties at this position can significantly modulate the compound's efficacy. nih.govresearchgate.net For example, in a series of quinazolinone derivatives, the presence of a substituted aromatic ring at the 3-position was found to be essential for antimicrobial activities. nih.gov

The following table summarizes the impact of various substituents on the biological activity of quinazolin-4-one derivatives, providing a basis for the rational design of novel compounds based on the 6-hydroxy-1H-quinazolin-4-one core.

| Position | Substituent Type | Impact on Biological Activity | Reference |

| C6 | Electron-donating groups (e.g., -OH, -OCH₃) | Increased antiproliferative activity | mdpi.com |

| C6 | Halogens (e.g., -Cl, -Br) | Enhanced anticancer and antimicrobial effects; Improved quorum sensing inhibition | nih.govnih.govnih.gov |

| C2 | Phenyl-substituted with basic side chain | Moderate to high antiproliferative effects | nih.gov |

| N3 | Substituted aromatic ring | Essential for antimicrobial activity | nih.gov |

| C6/C7 | Dimethoxy groups | Increased antiproliferative activity | mdpi.com |

Systematic Chemical Modification Strategies and Their Theoretical Ramifications

The systematic chemical modification of the 6-hydroxy-1H-quinazolin-4-one core is a cornerstone of rational drug design, aiming to optimize potency, selectivity, and pharmacokinetic properties. These strategies often involve a multi-step synthetic approach, beginning with a suitably functionalized anthranilic acid derivative.

A common synthetic route involves the initial protection of the 6-hydroxy group to prevent unwanted side reactions during subsequent modifications. This protected intermediate can then undergo cyclization with an appropriate reagent to form the quinazolinone ring. Diversity can be introduced at the 2-position by varying the cyclizing agent, such as using different orthoesters. acs.org Further modifications at the 3-position can be achieved through N-alkylation or N-arylation reactions. Finally, deprotection of the 6-hydroxy group yields the desired derivatives.

One-pot synthesis methodologies have also been developed, offering a more efficient approach to generate a library of derivatives. nih.gov For instance, a one-pot direct oxidative condensation of a 2-amino arylamide with a substituted benzaldehyde (B42025) in the presence of molecular iodine can yield various 2-aryl quinazolinone derivatives. nih.gov

The theoretical ramifications of these modifications are multifaceted. The introduction of different functional groups can alter the molecule's:

Electronic properties: Substituents can be either electron-donating or electron-withdrawing, which can influence the pKa of the molecule and its ability to participate in hydrogen bonding or other electrostatic interactions with a biological target.

Steric properties: The size and shape of the substituents can dictate how well the molecule fits into the binding pocket of a target protein. Bulky groups may enhance binding through increased van der Waals interactions but can also lead to steric hindrance if they are too large for the active site.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for predicting the theoretical ramifications of these chemical modifications before their synthesis, thereby guiding the design of more effective compounds. nih.govijpscr.info

Design Principles for Enhancing Specific Interaction Profiles with Biological Macromolecules

The design of 6-hydroxy-1H-quinazolin-4-one derivatives with enhanced interaction profiles for specific biological macromolecules is guided by a deep understanding of the target's three-dimensional structure and the principles of molecular recognition. The 6-hydroxy group itself can serve as a crucial anchor point, acting as a hydrogen bond donor or acceptor to form key interactions with amino acid residues in the active site of a target protein.

A primary design principle is the concept of scaffold hopping and bioisosteric replacement . This involves replacing parts of a known inhibitor with fragments that have similar steric and electronic properties but may offer improved pharmacological profiles. For example, the quinazolinone core can serve as a bioisostere for other bicyclic heterocyclic systems.

Molecular hybridization is another powerful strategy, which involves combining the 6-hydroxy-1H-quinazolin-4-one scaffold with other pharmacophores known to interact with the target of interest. This can lead to hybrid molecules with dual-acting mechanisms or enhanced potency. mdpi.com

The following table presents examples of quinazolin-4-one derivatives designed as inhibitors of specific enzymes, illustrating the application of these design principles.

| Target Enzyme | Key Design Feature | Resulting Activity | Reference |

| DNA Gyrase | Hybridization with hydrazone and pyrazole (B372694) scaffolds | Potent enzyme inhibition (IC₅₀ in low µM range) | mdpi.com |

| EGFR Kinase | Insertion of an arylidene-semicarbazone moiety at C-6 | Higher antiproliferative activity than the reference drug | mdpi.com |

| HDAC6 | Incorporation of a hydroxamic acid moiety | Selective HDAC6 inhibition (IC₅₀ in nM range) | nih.govnih.gov |

| Soluble Epoxide Hydrolase (sEH) | 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl) benzamide | Potent sEH inhibition (IC₅₀ = 0.5 nM) | ijpscr.info |

Molecular docking studies are instrumental in visualizing and predicting the binding modes of designed compounds within the active site of their target macromolecules. These in silico analyses can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding affinity. For instance, docking studies of quinazolinone derivatives in the active site of DNA gyrase have shown that the carbonyl group on the quinazolinone ring can form a hydrogen bond with key amino acid residues. nih.gov This information is then used to iteratively refine the chemical structure to maximize these favorable interactions and, consequently, the biological activity.

In Vitro Biological Activity: Mechanistic Elucidation and Target Modulation

Enzyme Inhibition Mechanisms of 6-Hydroxy-1H-quinazolin-4-one Derivatives (in vitro)

Derivatives of the quinazolin-4-one structure have been extensively studied for their potential to modulate the activity of various enzymes implicated in pathological conditions. The following sections detail the in vitro inhibitory mechanisms against several key enzymatic targets.

DNA Gyrase Inhibition Pathways

Quinazolin-4(3H)-one derivatives have emerged as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Certain newly synthesized quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) moieties have demonstrated potent inhibitory activity against E. coli DNA gyrase. The most active compounds exhibited IC50 values in the low micromolar range, suggesting their potential as antibacterial agents. doaj.orgresearchgate.net For instance, compounds 4a, 5a, 5c, and 5d showed IC50 values ranging from 3.19 to 4.17 µM against E. coli DNA gyrase. doaj.orgresearchgate.net Molecular docking studies suggest that these compounds bind to the active site of the enzyme, interfering with its function. doaj.org The inhibition of DNA gyrase by these compounds traps the enzyme in a covalent complex with cleaved DNA, a mechanism similar to that of quinolone antibiotics. nih.gov

Another class of derivatives, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, has also been identified as inhibitors of the B subunit of DNA gyrase (GyrB). nih.gov One of the hit compounds from this series displayed moderate inhibition of S. aureus GyrB with an IC50 of 1.21 µM. nih.gov Further structural modifications led to the identification of even more potent inhibitors, with IC50 values as low as 0.28 µM and 0.31 µM. nih.gov

| Compound Class | Target Enzyme | Organism | IC50 (µM) |

|---|---|---|---|

| Quinazolin-4(3H)-one with hydrazone/pyrazole | DNA Gyrase | E. coli | 3.19 - 4.17 |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | DNA Gyrase B | S. aureus | 1.21 |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f14) | DNA Gyrase B | S. aureus | 0.28 |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f4) | DNA Gyrase B | S. aureus | 0.31 |

Histone Deacetylase (HDAC) Enzyme Inhibition Mechanisms

Quinazolin-4-one derivatives have been designed as selective inhibitors of histone deacetylase 6 (HDAC6). These compounds typically feature a hydroxamic acid moiety which acts as a zinc-binding group within the enzyme's active site. researchgate.netnih.gov One of the most potent and selective inhibitors, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b), exhibited an IC50 value of 8 nM for HDAC6. researchgate.netnih.gov Another promising compound, N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f), selectively inhibits HDAC6 with an IC50 of 29 nM. researchgate.netnih.gov

A separate series of novel quinazoline-4-(3H)-one derivatives, where the quinazoline (B50416) moiety serves as the cap group, also demonstrated selective HDAC6 inhibition. nih.gov Compound 5b from this series was identified as the most potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM. nih.gov The selective inhibition of HDAC6 leads to an increase in the acetylation of α-tubulin, a non-histone protein substrate of HDAC6. researchgate.netnih.govnih.gov

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) | HDAC6 | 8 |

| N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f) | HDAC6 | 29 |

| Compound 5b (quinazoline-4-(3H)-one derivative) | HDAC6 | 150 |

| N-hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide (23bb) | HDAC6 | 17 |

Phosphoinositide 3-Kinase (PI3K) Inhibition Pathways

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is common in cancer. researchgate.net Quinazoline derivatives have been developed as potent PI3K inhibitors. nih.gov A series of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were designed and synthesized as potential PI3K inhibitors. researchgate.net One of the standout compounds from this series demonstrated potent inhibition of PI3K with an IC50 value of 0.072 µM. nih.gov The inhibition of PI3K by these compounds leads to the suppression of the downstream Akt signaling pathway, which can induce cell cycle arrest and apoptosis in cancer cells. researchgate.net For instance, compound 7i from this series was shown to induce G2/M phase arrest and apoptosis in HCC827 cells through the PI3K/Akt pathway. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition Mechanisms

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in cell proliferation and is often overexpressed in various cancers. Quinazolin-4-one derivatives are a well-established class of EGFR tyrosine kinase inhibitors. nih.gov A series of new 2-mercapto-quinazolin-4-one analogs were synthesized and evaluated for their EGFR-TK inhibitory activity. nih.gov Compound 24 from this series showed potent EGFR-TK inhibition with an IC50 of 13.40 nM, which is comparable to the known EGFR inhibitor gefitinib (IC50 = 18.14 nM). nih.gov Molecular modeling studies revealed that this compound binds to the ATP-binding site of the EGFR kinase domain, interacting with key amino acid residues such as Lys745. nih.gov

Another study focused on 6-nitro-4-substituted quinazolines, with compound 6c from this series demonstrating superior inhibitory activity against the mutant EGFR T790M. figshare.comnih.gov This suggests that the quinazoline scaffold can be modified to overcome resistance to existing EGFR inhibitors.

| Compound Class | Target Enzyme | IC50 (nM) |

|---|---|---|

| 2-Mercapto-quinazolin-4-one (Compound 24) | EGFR-TK | 13.40 |

| Gefitinib (Reference) | EGFR-TK | 18.14 |

Microtubule Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, and their disruption is a validated anticancer strategy. mdpi.com Certain quinazolinone derivatives have been shown to inhibit microtubule polymerization. One such derivative, 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone, demonstrated strong binding to α- and β-tubulin proteins, leading to the inhibition of microtubule polymerization both in vitro and in vivo. nih.gov This interference with microtubule dynamics results in disordered microtubule organization and mitotic arrest. nih.gov Another study identified a 4-aminoquinazoline derivative that satisfactorily inhibited microtubule polymerization with an IC50 value of 3.16 ± 0.21 μM, which was slightly more potent than the known microtubule inhibitor colchicine (IC50 = 3.33 ± 0.09 μM). nih.gov

Antioxidant Mechanisms of Action (in vitro)

Quinazolin-4(3H)-one derivatives, particularly those bearing phenolic substituents, have demonstrated significant in vitro antioxidant activity. mdpi.com Their antioxidant potential is attributed to several mechanisms, including hydrogen atom transfer, electron donation, and metal ion chelation. mdpi.comscilit.com

The antioxidant capacity of these compounds is often evaluated using various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the CUPRAC (cupric reducing antioxidant capacity) assay. nih.gov In a study of 2-substituted quinazolin-4(3H)-ones, dihydroxy-substituted derivatives showed the most potent radical scavenging activity in the DPPH assay, with EC50 values as low as 7.2 μM. nih.gov The same compounds also exhibited high antioxidant capacity in the ABTS and CUPRAC assays. nih.gov

| Compound | Antioxidant Assay | Result (EC50 or TEAC value) |

|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | DPPH | 7.5 µM |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21g) | DPPH | 7.4 µM |

| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one (21h) | DPPH | 7.2 µM |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | CUPRAC | TEAC = 3.46 |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21g) | CUPRAC | TEAC = 2.62 |

| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one (21h) | CUPRAC | TEAC = 2.74 |

Radical Scavenging Pathways (e.g., DPPH, Nitric Oxide)

The antioxidant activity of phenolic quinazolinone derivatives is significantly linked to their ability to neutralize reactive oxygen (ROS) and nitrogen species (RNS). mdpi.com This capacity is often evaluated through their interaction with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO).

The DPPH radical scavenging assay is a widely used method to assess the hydrogen-donating ability of an antioxidant. sapub.orgmdpi.com In this pathway, the antioxidant molecule donates a hydrogen atom to the violet-colored DPPH radical, converting it into a stable, yellow-colored hydrazine molecule. mdpi.comnih.gov This quenching process leads to a decrease in absorbance, which is measured spectrophotometrically to quantify the scavenging activity. sapub.org The presence of hydroxyl groups on the quinazolinone scaffold, particularly ortho-diphenolic arrangements, has been shown to enhance this radical scavenging capacity, with some derivatives exhibiting a stronger effect than standard antioxidants like ascorbic acid and Trolox. mdpi.comresearchgate.net

Similarly, the nitric oxide (NO) scavenging pathway is another crucial mechanism of antioxidant action. Nitric oxide is a reactive nitrogen species that can contribute to oxidative stress and cellular damage at high concentrations. mdpi.com The scavenging activity is often measured using the Griess reaction, where the antioxidant competes with oxygen for nitric oxide, inhibiting the formation of nitrite. nih.gov Studies on phenolic derivatives of quinazolin-4(3H)-one have demonstrated their ability to effectively scavenge nitric oxide radicals, thereby mitigating their damaging effects. mdpi.comnih.gov

| Compound Series | Radical Scavenged | Assay Method | Observed Activity |

|---|---|---|---|

| Phenolic Quinazolinone Derivatives | DPPH | Spectrophotometric (Hydrogen Atom Transfer) | High scavenging capacity, in some cases exceeding standard antioxidants. researchgate.net |

| Phenolic Quinazolinone Derivatives | Nitric Oxide (NO) | Spectrophotometric (Griess Reaction) | Demonstrated effective ability to scavenge NO radicals. mdpi.comnih.gov |

Electron Donation Capacities

By donating an electron, these compounds can convert highly reactive free radicals into more stable and less harmful species. This action helps to terminate radical chain reactions that would otherwise lead to the oxidation of vital biomolecules like lipids, proteins, and DNA. The structural features of the quinazolinone molecule, such as the presence and position of hydroxyl groups, play a crucial role in determining its electron donation capacity. Research has shown that specific ortho-diphenolic derivatives of quinazolin-4-one possess a strong capacity for electron donation. researchgate.net

Metal Ion Chelation Mechanisms

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts in the formation of highly destructive reactive oxygen species through reactions like the Fenton and Haber-Weiss reactions. mdpi.com The ability of a compound to chelate these metal ions, thereby sequestering them and rendering them inactive, is an important antioxidant mechanism. mdpi.commdpi.com

Quinazolin-4-one derivatives have demonstrated the ability to act as metal ion chelators. nih.gov A chelator is a molecule that can form multiple bonds with a single metal ion, creating a stable, ring-like structure known as a chelate. nih.gov This process effectively prevents the metal ions from participating in redox cycling and the subsequent generation of free radicals. mdpi.com The formation of a neutral, lipophilic complex between the chelating agent and the metal ion can also facilitate its movement across cellular membranes, altering its biodistribution. nih.gov The specific structural components of the quinazolinone scaffold, including nitrogen and oxygen atoms, can act as electron donor ligands that bind to the metal ion. nih.gov Studies involving 8-hydroxyquinoline moieties merged with quinazolin-4-one have highlighted the preparation of stable transition metal chelates, indicating the potent chelating ability of this class of compounds. researchgate.netresearchgate.net

In Vitro Modulation of Cellular Processes (Mechanistic Studies)

Beyond direct antioxidant actions, quinazolinone derivatives have been shown to modulate fundamental cellular processes, particularly those governing cell division and programmed cell death. These mechanistic studies reveal their potential to interfere with the life cycle of pathological cells, such as cancer cells.

Cell Cycle Arrest Induction Pathways

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Loss of this control is a hallmark of cancer. Certain quinazolinone derivatives have been found to induce cell cycle arrest, effectively halting the proliferation of cancer cells at specific phases. nih.gov

One key pathway involves the induction of G2/M phase arrest. nih.govnih.gov Mechanistic studies have shown that this can be achieved by modulating the expression of critical cell cycle regulators. For instance, some derivatives have been observed to downregulate the expression of cdc25C and cdc2 (also known as CDK1), proteins essential for entry into mitosis, while simultaneously upregulating the expression of p21, a cyclin-dependent kinase inhibitor that can halt the cell cycle. nih.gov Other derivatives have been reported to induce arrest at the G1 phase, preventing cells from initiating DNA synthesis. nih.gov This is often associated with an increase in the pre-G1 cell population, an indicator of apoptotic cells. nih.gov A prolonged arrest in the G1 phase can lead to the downregulation of components of the DNA replication machinery, impairing the cell's ability to divide even after the removal of the inhibitory agent. embopress.org

Apoptosis Induction Mechanisms

Apoptosis is a form of programmed cell death that is essential for removing damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in tumor cells. Quinazolinone derivatives have been shown to trigger apoptosis through multiple intricate mechanisms. nih.govnih.gov

A primary mechanism involves the generation of intracellular reactive oxygen species (ROS). nih.gov While these compounds can act as ROS scavengers in some contexts, in cancer cells, they can also induce ROS accumulation, which acts as a trigger for apoptosis. nih.gov This ROS-dependent apoptosis can be reversed by the use of ROS scavengers, confirming the mechanistic link. nih.gov

Furthermore, quinazolinone derivatives can modulate the expression of key proteins in the apoptotic pathway. nih.gov This includes upregulating pro-apoptotic proteins such as p53, PUMA, and Bax, and downregulating anti-apoptotic proteins like Bcl-2. nih.gov The activation of p53 can, in turn, trigger DNA damage response proteins like p-CHK2 and γ-H2AX, leading to cell death. mdpi.com This shift in the balance between pro- and anti-apoptotic factors leads to the activation of a cascade of enzymes called caspases (e.g., caspase-3, -8, and -9), which are the executioners of apoptosis, dismantling the cell in an orderly fashion. nih.govmdpi.com

| Cellular Process | Mechanism of Action | Key Molecular Targets/Pathways |

|---|---|---|

| Cell Cycle Arrest | Induction of G2/M phase arrest | Downregulation of cdc25C and cdc2; Upregulation of p21. nih.gov |

| Cell Cycle Arrest | Induction of G1 phase arrest | Increase in pre-G1 cell population. nih.gov |

| Apoptosis | Induction of ROS accumulation | ROS-dependent signaling pathways. nih.gov |

| Apoptosis | Modulation of apoptotic proteins | Upregulation of p53, Bax, Caspases; Downregulation of Bcl-2. nih.gov |

Investigation of Antimicrobial Activity Mechanisms in Vitro

Quinazolinone derivatives exhibit a broad spectrum of antimicrobial activity, and in vitro studies have begun to elucidate the specific mechanisms by which they inhibit or kill microorganisms like bacteria and fungi. nih.govfrontiersin.org

A prominent mechanism of action is the inhibition of DNA gyrase, a type of topoisomerase II enzyme. nih.govmdpi.com DNA gyrase is essential for bacterial DNA replication, supercoiling, and repair. nih.gov By inhibiting this enzyme, quinazolinone compounds prevent the bacterial cell from carrying out these vital processes, ultimately leading to cell death. mdpi.com This mode of action is similar to that of the well-established fluoroquinolone class of antibiotics. nih.gov

Another key target for quinazolinone-based antimicrobials is dihydrofolate reductase (DHFR). jpionline.org DHFR is a crucial enzyme in the folic acid synthesis pathway, which is required for the production of nucleotides and certain amino acids. jpionline.org Inhibition of DHFR depletes the supply of tetrahydrofolate, halting DNA replication and leading to the death of the microbial cell. jpionline.org

Other proposed mechanisms include the disruption of the microbial cell wall and direct interaction with DNA structures. nih.gov The structural characteristics of the quinazolinone molecule can also influence its antimicrobial efficacy. For instance, increasing the hydrophobicity of the compound can enhance its solubility within the bacterial cell membrane, facilitating its entry into the cell. eco-vector.com Once inside, these derivatives may bind to the active sites of various enzymes involved in DNA replication and protein synthesis, exerting their antimicrobial effect. eco-vector.com

Q & A

Q. What are the common synthetic routes for 6-hydroxy-1H-quinazolin-4-one, and how are they optimized for yield and purity?

- Methodological Answer : Two primary approaches are widely used:

- Oxidative Coupling : A green synthesis method involves oxidative coupling between 2-aminobenzamide and benzyl alcohol under basic conditions (t-BuONa) at 120°C for 24 hours, using oxygen as an oxidant. This achieves up to 84% yield .

- Multi-Step Synthesis : A stepwise approach includes condensation of anthranilic acid with fatty acid chlorides, followed by cyclization with ammonium acetate or formamide. For example, 2-(1-hydroxyheptadecyl)-3H-quinazolin-4-one is synthesized via hydrazine hydrate treatment and thermal cyclization .

Optimization Tips : - Use heterogeneous catalysts (e.g., solid acid catalysts) to enhance reaction efficiency and reduce byproducts .

- Monitor reaction progress via HPLC or FTIR to ensure intermediate purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 6-hydroxy-1H-quinazolin-4-one derivatives?

- Methodological Answer :

Q. What safety protocols are critical when handling 6-hydroxy-1H-quinazolin-4-one in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as the compound is classified for acute toxicity (Category 4) via oral, dermal, and inhalation routes .

- First Aid : In case of contact, rinse with water for 15 minutes and seek medical attention. Provide safety data sheets (SDS) to healthcare providers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the sustainability of 6-hydroxy-1H-quinazolin-4-one synthesis?

- Methodological Answer :

- Catalyst Selection : Replace homogeneous catalysts with recyclable heterogeneous alternatives (e.g., zeolites or metal-organic frameworks) to reduce waste .

- Solvent-Free Reactions : Conduct reactions under microwave irradiation or solvent-free conditions to minimize hazardous solvent use .

- Green Oxidants : Substitute toxic oxidants (e.g., KMnO₄) with molecular oxygen or air, achieving comparable yields (75–84%) while reducing environmental impact .

Q. How should researchers address contradictions in reported bioactivity data for quinazolinone derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple assays (e.g., in vitro enzyme inhibition vs. cell-based cytotoxicity) to confirm activity .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects across studies. For example, 6-methyl or 4-fluorophenyl groups may enhance or reduce activity depending on target proteins .

- Metadata Documentation : Report experimental variables (e.g., cell lines, solvent concentrations) to identify confounding factors .

Q. What strategies are effective for designing novel 6-hydroxy-1H-quinazolin-4-one derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Scaffold Hybridization : Fuse quinazolinone cores with bioactive moieties (e.g., triazoles or pyrazoles) to exploit synergistic effects. For example, 3-(2-chloroacetyl)-2-(1-hydroxyheptadecyl)-3H-quinazolin-4-one showed improved antitumor activity .

- Prodrug Design : Modify the hydroxyl group (-OH) to esters or carbamates for enhanced bioavailability. Hydrolysis in vivo can regenerate the active form .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like tyrosine kinases or PARP enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.